molecular formula C22H23N3O2 B1601321 4-((4-(Diethylamino)phenyl)imino)-N-methyl-1-oxo-1,4-dihydronaphthalene-2-carboxamide CAS No. 4899-82-5

4-((4-(Diethylamino)phenyl)imino)-N-methyl-1-oxo-1,4-dihydronaphthalene-2-carboxamide

Cat. No. B1601321
CAS RN: 4899-82-5
M. Wt: 361.4 g/mol
InChI Key: MIEPHHHNLFMNBK-UHFFFAOYSA-N
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Description

The compound “4-((4-(Diethylamino)phenyl)imino)-N-methyl-1-oxo-1,4-dihydronaphthalene-2-carboxamide” is a chemical compound with the molecular formula C22H23N3O212. Its average mass is 361.44 Da12. However, detailed information about this specific compound is not readily available in the literature.



Synthesis Analysis

Unfortunately, I couldn’t find any specific information on the synthesis of this exact compound. However, similar compounds have been synthesized through various methods34. For instance, a novel aromatic diamine monomer, 4-(4-diethylamino)phenyl-2,6-bis(4-(4-aminophenoxy)phenyl)pyridine (EPAPP), was synthesized through a three-step method5.



Molecular Structure Analysis

The molecular structure analysis of this compound is not readily available in the literature. However, similar compounds have been analyzed using various techniques678. For instance, the structure of (4Z)-4-{[4-(Diethylamino)phenyl]imino}-5-heptadecyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one was analyzed6.



Chemical Reactions Analysis

The specific chemical reactions involving this compound are not readily available in the literature. However, similar compounds have been studied for their reactivity910.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not readily available in the literature. However, similar compounds have been analyzed for their physical and chemical properties61012.


Safety And Hazards

The safety and hazards associated with this compound are not readily available in the literature. However, similar compounds have been analyzed for their safety and hazards1314.


Future Directions

The future directions for the study of this compound are not readily available in the literature. However, similar compounds have been studied for their potential applications5.


Please note that the information provided is based on the available literature and may not be fully accurate or complete. Further research and analysis would be required to provide a comprehensive understanding of this compound.


properties

IUPAC Name

4-[4-(diethylamino)phenyl]imino-N-methyl-1-oxonaphthalene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O2/c1-4-25(5-2)16-12-10-15(11-13-16)24-20-14-19(22(27)23-3)21(26)18-9-7-6-8-17(18)20/h6-14H,4-5H2,1-3H3,(H,23,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIEPHHHNLFMNBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)N=C2C=C(C(=O)C3=CC=CC=C32)C(=O)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50552786
Record name (4E)-4-{[4-(Diethylamino)phenyl]imino}-N-methyl-1-oxo-1,4-dihydronaphthalene-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50552786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

361.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dry Powder
Record name 2-Naphthalenecarboxamide, 4-[[4-(diethylamino)phenyl]imino]-1,4-dihydro-N-methyl-1-oxo-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

Product Name

4-((4-(Diethylamino)phenyl)imino)-N-methyl-1-oxo-1,4-dihydronaphthalene-2-carboxamide

CAS RN

4899-82-5
Record name 2-Naphthalenecarboxamide, 4-[[4-(diethylamino)phenyl]imino]-1,4-dihydro-N-methyl-1-oxo-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name (4E)-4-{[4-(Diethylamino)phenyl]imino}-N-methyl-1-oxo-1,4-dihydronaphthalene-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50552786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-((4-(Diethylamino)phenyl)imino)-N-methyl-1-oxo-1,4-dihydronaphthalene-2-carboxamide
Reactant of Route 2
4-((4-(Diethylamino)phenyl)imino)-N-methyl-1-oxo-1,4-dihydronaphthalene-2-carboxamide
Reactant of Route 3
4-((4-(Diethylamino)phenyl)imino)-N-methyl-1-oxo-1,4-dihydronaphthalene-2-carboxamide
Reactant of Route 4
4-((4-(Diethylamino)phenyl)imino)-N-methyl-1-oxo-1,4-dihydronaphthalene-2-carboxamide
Reactant of Route 5
4-((4-(Diethylamino)phenyl)imino)-N-methyl-1-oxo-1,4-dihydronaphthalene-2-carboxamide
Reactant of Route 6
4-((4-(Diethylamino)phenyl)imino)-N-methyl-1-oxo-1,4-dihydronaphthalene-2-carboxamide

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